molecular formula C16H15N3OS2 B12141625 1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea

1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea

Cat. No.: B12141625
M. Wt: 329.4 g/mol
InChI Key: FEGYLINBJRVHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea typically involves the reaction of 6-methoxy-2-aminobenzothiazole with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various alkylating or arylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiourea derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea include other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzyl and thiourea groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

1-benzyl-3-(6-methoxy-1,3-benzothiazol-2-yl)thiourea

InChI

InChI=1S/C16H15N3OS2/c1-20-12-7-8-13-14(9-12)22-16(18-13)19-15(21)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,17,18,19,21)

InChI Key

FEGYLINBJRVHTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.